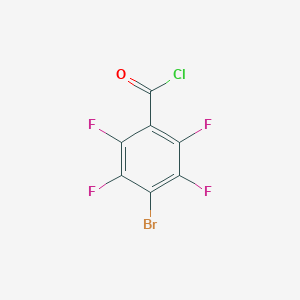

4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves the use of pentafluorobenzoic acid as a precursor. For instance, the synthesis of 4-sulpho-2,3,5,6-tetrafluorobenzoic acid from pentafluorobenzoic acid through oxidation and subsequent reactions to produce various derivatives demonstrates the complex methodologies employed in synthesizing halogenated and fluorinated compounds (Fielding & Shirley, 1992). These methodologies may similarly apply to the synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride, highlighting the intricate steps involved in halogenation and functionalization of aromatic compounds.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is characterized by the strong electronegativity of fluorine, which significantly affects the electronic distribution in the benzene ring. This can influence the reactivity and interaction of the compound with other molecules. For example, the crystal structure of 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-(3-phenylbenzyl)-4-methylimidazolium bromide provides insights into the impact of bromo and fluoro substituents on the molecular conformation and intermolecular interactions (Acharige et al., 2023).

Aplicaciones Científicas De Investigación

Synthesis and Bromodemercuration of Permercurated Arenes : This study involves the synthesis of various brominated compounds, including 2,3,5,6-tetrabromo-4-methoxytoluene and 2,3,5,6-tetrabromo-4-methoxybenzamide, by bromodemercuration of corresponding permercurated arenes. This process is a versatile route to polybromobenzene (Deacon & Farquharson, 1976).

Synthesis in Indeno-fluorenes Series : A method for synthesizing methyl derivatives of indenofluorenes, involving the condensation of chlorides of certain carboxylic acids with 4-bromo-1,2-xylene, is described. This method highlights the utility of 4-bromo-2,3,5,6-tetrafluorobenzoyl chloride in producing complex organic compounds (Chardonnens, Laroche, & Sieber, 1974).

Photodynamic Therapy in Cancer Treatment : A study on the synthesis of zinc phthalocyanine with benzenesulfonamide derivative groups for photodynamic therapy in cancer treatment. This application demonstrates the potential of 4-bromo-2,3,5,6-tetrafluorobenzoyl chloride in medical research (Pişkin, Canpolat, & Öztürk, 2020).

Catalytic Applications for CC Bond Formation : The use of various bromomethylated benzenes, including 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, in catalytic applications for carbon-carbon bond formation in aqueous solutions (Türkmen, Can, & Çetinkaya, 2009).

DPPH Radical Scavenging Activity : Research on bromophenols from the marine red alga Polysiphonia urceolata, including compounds like 7-bromo-9,10-dihydrophenanthrene-2,3,5,6-tetraol, which exhibit potent radical scavenging activity. This highlights potential applications in antioxidant research (Li, Li, Ji, & Wang, 2008).

Electrochemistry of Ionic Liquids : A study on the electrochemistry of 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate, an ionic liquid, showing potential applications in electrochemical processes (Xiao & Johnson, 2003).

Steric Shielding and Structural Constraint in Organometallics : Analysis of boron-doped polycyclic aromatic hydrocarbons, demonstrating the interplay between steric shielding and structural constraints in chemical compounds (Hertz et al., 2017).

Halide Influence in Crystal Structures : Investigation of the influence of halides in the crystal structures of certain imidazolium halides, showcasing the role of halogen bonding and hydrogen bonding in determining crystal structures (Acharige & Saunders, 2022).

Safety And Hazards

4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride is a hazardous chemical. It causes severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. It should be stored in a locked up place .

Propiedades

IUPAC Name |

4-bromo-2,3,5,6-tetrafluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7BrClF4O/c8-2-5(12)3(10)1(7(9)14)4(11)6(2)13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYIQLOULDERAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)Br)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7BrClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382532 | |

| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride | |

CAS RN |

122033-54-9 | |

| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)

palladium(II) dichloride](/img/structure/B50169.png)